2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, an oxadiazole ring, and a cyclohexylacetamide moiety
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves multiple steps, typically starting with the preparation of the chlorophenoxy and oxadiazole intermediates. The general synthetic route includes:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized by reacting ethyl hydrazinecarboxylate with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
Coupling reaction: The final step involves coupling the chlorophenoxyacetic acid with the oxadiazole intermediate in the presence of a cyclohexylamine derivative to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can be compared with similar compounds such as:
4-chlorophenoxyacetic acid: A simpler compound with a chlorophenoxy group, used as a plant growth regulator.
1,2,4-oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Cyclohexylacetamide derivatives: Compounds with a cyclohexylacetamide moiety, studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22ClN3O3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22ClN3O3/c1-2-15-20-17(25-22-15)18(10-4-3-5-11-18)21-16(23)12-24-14-8-6-13(19)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,21,23) |
InChI Key |
VCILWFLVKUCYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2(CCCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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